PNU-120596

Descripción general

Descripción

PNU-120596 es un compuesto químico conocido por su función como modulador alostérico positivo del subtipo alfa7 de los receptores neuronales de acetilcolina nicotínicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PNU-120596 implica varios pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Formación del anillo isoxazol: Esto se logra a través de la reacción de precursores apropiados en condiciones controladas.

Formación de urea: El derivado de isoxazol se hace reaccionar luego con un isocianato de cloro-dimetoxi fenil para formar el producto final, this compound.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial son propietarios, generalmente siguen la misma ruta sintética que la preparación de laboratorio, pero se amplían. Esto implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, utilizando reactores industriales y sistemas de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

PNU-120596 principalmente se somete a:

Reacciones de sustitución: Debido a la presencia de grupos reactivos como cloro y metoxi.

Reacciones de oxidación y reducción: Estas pueden modificar los grupos funcionales unidos al anillo aromático.

Reactivos y Condiciones Comunes

Reacciones de sustitución: Típicamente involucran nucleófilos o electrófilos en condiciones de suaves a moderadas.

Reacciones de oxidación: A menudo se utilizan agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reacciones de reducción: Comúnmente emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que la oxidación y la reducción pueden conducir a cambios en los grupos funcionales unidos al anillo aromático .

Aplicaciones Científicas De Investigación

PNU-120596 is a type-II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs) . It does not activate these receptors alone but enhances the potency of nicotinic agonists for α7 nicotinic receptor activation and inhibits α7 receptor desensitization . Research indicates this compound's potential therapeutic utility in reducing brain injury and improving neurological function following cerebral ischemic stroke . Studies also suggest it may exert anti-inflammatory effects through α7 nAChR potentiation and direct inhibition of p38 mitogen-activated protein kinase (MAPK) .

Scientific Research Applications

This compound has been used in scientific research to explore its effects on various conditions, including ischemic stroke, inflammation, and neuroprotection .

Ischemic Stroke:

- Cerebral Infarct Volume Reduction: Studies using a rat model of ischemic stroke (MCAO) showed that intravenous administration of this compound (1 mg/kg) 6 hours post-MCAO significantly reduced cerebral infarct volume 24 hours post-MCAO .

- Neurological Performance Improvement: In the same MCAO model, this compound significantly improved neurological function when administered 6 hours post-MCAO, as evidenced by improved scores in Bederson, rolling cylinder, and ladder rung walking tests .

Anti-Inflammatory Effects:

- p38 MAPK Inhibition: Research indicates that this compound can directly inhibit p38 MAPK activity, which is involved in inflammation-associated diseases . this compound inhibited p38 MAPK phosphorylation induced by oxidative stress, osmotic stress, TNF-α, or muscarinic stimulation in 293A cells .

- Suppression of Inflammatory Factors: this compound suppressed LPS-induced phosphorylation of p38 MAPK and the expression of inflammatory factors like TNF-α, IL-6, and COX-2 in microglial cell BV-2, independent of α7 nAChR activity .

- Depressive-like Behavior Reduction : this compound reduces LPS-induced depressive-like behavior and microglial activation in the hippocampus and prefrontal cortex in mice .

Neuroprotection:

- Neuroprotective Compounds Screening: this compound is used in screening methods to identify neuroprotective compounds with potential therapeutic efficacy .

- Impact on Water Labyrinth Test : In the water labyrinth test, this compound did not show a significant effect .

α7 Nicotinic Acetylcholine Receptor Modulation:

- Enhancement of α7 Activation: this compound enhances α7 activation and voltage-dependent inhibition of α7 channels by positively charged compounds .

- Inhibition of α7 Receptor Desensitization: this compound inhibits α7 receptor desensitization and enhances the potency of nicotinic agonists for activation of α7 nicotinic receptors .

Mecanismo De Acción

PNU-120596 ejerce sus efectos al unirse al subtipo alfa7 de los receptores neuronales de acetilcolina nicotínicos. Esta unión mejora la respuesta del receptor a la acetilcolina, lo que lleva a un aumento de la entrada de iones calcio y subsiguientes respuestas celulares. El compuesto actúa como un modulador alostérico positivo, lo que significa que mejora la actividad del receptor sin activarlo directamente .

Comparación Con Compuestos Similares

Compuestos Similares

NS-1738: Otro modulador alostérico positivo de los receptores de acetilcolina nicotínicos alfa7.

AVL-3288: Conocido por sus efectos moduladores similares en los receptores alfa7.

GTS-21: Un agonista parcial de los receptores de acetilcolina nicotínicos alfa7.

Singularidad de PNU-120596

This compound es único debido a su alta selectividad y potencia como un modulador alostérico positivo de los receptores de acetilcolina nicotínicos alfa7. A diferencia de algunos otros moduladores, no exhibe actividad contra otros subtipos de receptores de acetilcolina nicotínicos, lo que lo convierte en una herramienta valiosa para estudios específicos de receptores .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

PNU-120596 is a selective Type-II positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained attention for its potential therapeutic effects in various neurological conditions, particularly in enhancing cognitive function and providing neuroprotection. Its unique mechanism of action involves enhancing receptor activation and reducing desensitization, which can significantly influence neuronal signaling pathways.

This compound acts primarily by binding to the α7 nAChR, leading to several key biological effects:

- Enhancement of Receptor Activation : this compound increases the potency of agonists at α7 nAChRs, thereby enhancing synaptic transmission and neuronal excitability.

- Reduction of Desensitization : This compound retards the desensitization process of the α7 receptors, allowing for prolonged receptor activity in response to acetylcholine (ACh) .

- Voltage-Dependent Modulation : this compound alters the pharmacology of α7 channels, making them more susceptible to voltage-dependent inhibition by positively charged compounds .

Pharmacological Profile

The pharmacological profile of this compound includes:

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various experimental models. Specifically, it has shown efficacy in protecting neurons from damage due to ischemia. The compound's ability to enhance α7 nAChR function is believed to play a crucial role in this neuroprotection .

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive effects, particularly in persistent pain models. In studies involving mice, systemic administration of this compound reduced paw-licking behavior in formalin tests, suggesting its potential utility in managing chronic pain conditions . The compound's action appears to be mediated through central α7 nAChRs and involves the activation of extracellular signal-regulated kinase (ERK) pathways .

Cognitive Enhancement

This compound has been linked to cognitive enhancement in rodent models. It has been shown to reverse deficits induced by amphetamines and improve performance in social recognition tasks . This suggests its potential application in treating cognitive impairments associated with various neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antinociceptive Study : In a study examining pain responses, this compound was administered at varying doses and demonstrated a dose-dependent reduction in pain behavior during formalin tests. The results indicated that tolerance did not develop after subchronic treatment, highlighting its long-lasting effects .

- Neuroprotection Study : In an animal model of transient focal cerebral ischemia, this compound provided significant neuroprotection when administered post-injury. This suggests its potential as a therapeutic agent for stroke and other neurodegenerative conditions .

- Cognitive Function Study : this compound was tested for its effects on cognitive performance in rodents. Results indicated improved memory retention and learning capabilities, supporting its role as a cognitive enhancer .

Propiedades

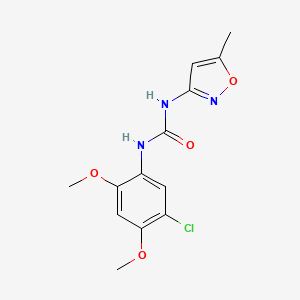

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIIEALEIHQDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964528 | |

| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501925-31-1 | |

| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501925-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU 120596 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501925311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-120596 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EZT3PTH2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.